6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol
Description
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a highly fluorinated and chlorinated aliphatic alcohol with a complex structure featuring multiple halogen substituents. The compound combines a hydroxyl group at position 4 with a trifluoromethyl group, fluorine and chlorine atoms at positions 5–7, and a terminal double bond (hept-1-en). Such properties make it relevant in materials science and specialty chemical synthesis, particularly for applications requiring inert fluorinated intermediates .
Properties
CAS No. |
594840-40-1 |
|---|---|
Molecular Formula |
C8H6Cl2F8O |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
6,7-dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol |
InChI |
InChI=1S/C8H6Cl2F8O/c1-2-3-4(19,8(16,17)18)6(12,13)5(9,11)7(10,14)15/h2,19H,1,3H2 |
InChI Key |
BZIAMCOFUCEUEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(C(F)(F)Cl)(F)Cl)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol typically involves multiple steps, starting from readily available precursors. The process may include halogenation reactions, where chlorine and fluorine atoms are introduced into the molecular structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent safety measures are implemented to handle the reactive halogenated intermediates and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on halogenation patterns, fluorinated substituents, and alcohol/olefin moieties. Below is a detailed comparison with key analogs from literature and industrial databases:
Fluorinated Alcohols
- 1H,1H-Perfluorohexan-1-ol (CAS 423-46-1): Structure: Fully fluorinated hexanol (CF₃(CF₂)₄CH₂OH). Properties: Lacks chlorine and the trifluoromethyl branch but shares high thermal stability and hydrophobicity due to perfluorination. Applications: Used as a surfactant or coating agent. Unlike the target compound, its lack of chlorine and unsaturated bonds limits reactivity in cross-coupling reactions .
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (CAS 2043-47-2): Structure: Partially fluorinated alcohol with a terminal -OH group. Comparison: Reduced halogen density compared to the target compound, leading to lower boiling points (estimated 120–140°C vs. >200°C for the target). The absence of chlorine and trifluoromethyl groups diminishes its electron-withdrawing effects .
Chloro-Fluoro Hybrids
- 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (from Heterocycles, 2000): Structure: Contains a trifluoromethyl group and hydroxyl moiety but substitutes chlorine with an oxadiazine ring. Reactivity: The heterocyclic ring enhances solubility in polar solvents, whereas the target compound’s aliphatic backbone favors nonpolar media. NMR data (δ 10.60–10.95 ppm for -OH) suggest stronger hydrogen bonding in the oxadiazin-ol derivative due to ring strain .
Olefinic Fluorinated Compounds
- 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (CAS 755-25-9):
Benzenesulfonamide Derivatives (Pharos Project, 2017):
- 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-methylbenzenesulfonamide (CAS 69013-34-9):
Data Table: Key Properties of Comparable Compounds
| Compound Name (CAS) | Molecular Formula | Halogen Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₈H₅Cl₂F₈O | 5F, 2Cl, CF₃ | -OH, C=C | High thermal stability, low solubility |
| 1H,1H-Perfluorohexan-1-ol (423-46-1) | C₆H₃F₁₁O | 11F | -OH | Surfactant, hydrophobic |
| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (2043-47-2) | C₆H₅F₉O | 9F | -OH | Moderate polarity, volatile |
| 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol | C₅H₆F₃N₂O₂ | 3F (CF₃) | -OH, heterocycle | Soluble in polar solvents |
| 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (755-25-9) | C₆F₁₂ | 12F | C=C | Radical reactivity, inert |
Research Findings
- Synthetic Challenges : The target compound’s synthesis likely requires sequential halogenation steps (e.g., Cl₂/F₂ gas reactions) and protection of the hydroxyl group, analogous to methods described for fluorinated imidazols and benziodoxoles .
- Acidity : The -OH group’s acidity is amplified by adjacent CF₃ and fluorine atoms, as seen in imidazol-ol derivatives (pKa ~10–12) .
- Stability : Mixed Cl/F substitution may introduce vulnerabilities to nucleophilic attack at chlorine sites, contrasting with purely perfluorinated analogs .
Biological Activity
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by multiple fluorine atoms and chlorinated groups, suggests possible interactions with biological systems that warrant investigation.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antiviral agent , antitumor agent , and its effects on cellular processes .
Antiviral Activity
Research indicates that compounds with fluorinated structures often exhibit enhanced antiviral properties. For instance, similar fluorinated compounds have shown effectiveness against viruses like herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism typically involves the incorporation of the compound into viral DNA or RNA, disrupting replication processes.
Antitumor Activity
Fluorinated compounds are also noted for their antitumor activities. Studies have suggested that the presence of fluorine can increase the lipophilicity and metabolic stability of drugs, leading to improved efficacy in cancer treatment. The specific activity of 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol in this regard is still under investigation but shows promise based on structural analogs.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell proliferation significantly.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 12.5 | 50% inhibition of growth |
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
Mechanistic Studies
Mechanistic studies have suggested that the biological activity may be mediated through pathways involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.
Case Study 1: Antiviral Efficacy against HSV
In a controlled study evaluating the antiviral efficacy of similar fluorinated compounds against HSV, it was found that these compounds could reduce viral titers significantly when administered prior to viral exposure. This suggests a potential preventive application for 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol.
Case Study 2: Cancer Treatment Synergy
A combination therapy study demonstrated that when used alongside conventional chemotherapeutics, this compound enhanced the overall cytotoxic effect against resistant cancer cell lines. This synergy could be attributed to its mechanism of action that complements existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
